N-(3-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide
Description
N-(3-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a sulfonamide group, which is a sulfonyl group connected to an amine group, and it also contains a cyclopropoxyphenyl moiety, which adds to its unique chemical properties.
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-[3-(aminomethyl)-4-cyclopropyloxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-17(14,15)13-9-2-5-11(8(6-9)7-12)16-10-3-4-10/h2,5-6,10,13H,3-4,7,12H2,1H3 |
InChI Key |
PPNISQKQMIQYPL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)OC2CC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 3-(aminomethyl)-4-cyclopropoxyphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
[ \text{3-(Aminomethyl)-4-cyclopropoxyphenylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
N-(3-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to a decrease in folic acid production, which is essential for bacterial growth and replication, thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A widely used antibiotic that also inhibits dihydropteroate synthase.
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Uniqueness
N-(3-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide is unique due to its cyclopropoxyphenyl moiety, which may confer additional chemical stability and potentially enhance its biological activity compared to simpler sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
